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Compound of Interest

Compound Name:
2',4'-Dichloro-5'-

fluoroacetophenone

Cat. No.: B1331288 Get Quote

For Immediate Release

This document provides a comprehensive guide for the synthesis of the broad-spectrum

antibiotic, ciprofloxacin, commencing from the starting material 2',4'-dichloro-5'-
fluoroacetophenone. This application note is intended for researchers, scientists, and

professionals in the field of drug development and organic synthesis. The described multi-step

synthesis involves a series of well-established organic reactions, culminating in the formation of

the quinolone core structure, followed by the introduction of the piperazinyl moiety.

Synthetic Pathway Overview
The synthesis of ciprofloxacin from 2',4'-dichloro-5'-fluoroacetophenone is a sequential

process involving six key transformations. The pathway initiates with a Claisen condensation to

form a β-ketoester, which is then converted to an enol ether. Subsequent reaction with

cyclopropylamine, followed by an intramolecular cyclization, constructs the fundamental

quinolone ring system. Hydrolysis of the resulting ester and a final nucleophilic aromatic

substitution with piperazine yields ciprofloxacin.
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Figure 1: Synthetic workflow for Ciprofloxacin.

Experimental Protocols
The following protocols provide a detailed step-by-step guide for the synthesis of ciprofloxacin.

Step 1: Synthesis of Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate

This initial step involves a Claisen condensation of 2',4'-dichloro-5'-fluoroacetophenone with

diethyl oxalate.

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in

50 mL of absolute ethanol) in a round-bottom flask, add a solution of 20.7 g (0.1 mol) of 2',4'-
dichloro-5'-fluoroacetophenone and 14.6 g (0.1 mol) of diethyl oxalate in 50 mL of

absolute ethanol, dropwise with stirring at room temperature.

Reaction Conditions: After the addition is complete, stir the reaction mixture at room

temperature for 2 hours, followed by refluxing for 1 hour.

Work-up and Purification: Cool the mixture to room temperature and pour it into a mixture of

200 mL of ice-water and 20 mL of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x

100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and

then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product. Purify the residue by vacuum

distillation.

Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate

The β-ketoester from the previous step is converted to an enol ether.

Reaction Setup: In a round-bottom flask, suspend 27.9 g (0.1 mol) of ethyl 3-(2,4-dichloro-5-

fluorophenyl)-3-oxopropanoate in a mixture of 29.6 g (0.2 mol) of triethyl orthoformate and

20.4 g (0.2 mol) of acetic anhydride.

Reaction Conditions: Heat the mixture at 140-150°C for 3 hours, distilling off the ethyl

acetate formed during the reaction.
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Purification: After cooling, purify the crude product by vacuum distillation to yield the desired

enol ether.

Step 3: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate

Introduction of the cyclopropylamine moiety.[1][2]

Reaction Setup: Dissolve 24.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate in

80 ml of ethanol in a flask and cool in an ice bath.

Reagent Addition: Add 4.3 g of cyclopropylamine dropwise with stirring.[1][2]

Reaction and Work-up: After the initial exothermic reaction subsides, continue stirring at

room temperature for 1 hour.[1][2] Remove the solvent under reduced pressure.

Purification: Recrystallize the residue from a mixture of cyclohexane and petroleum ether to

obtain the purified product.[1][2]

Step 4 & 5: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-

carboxylic acid (Q-Acid)

This two-step sequence involves the cyclization to form the quinolone core followed by

hydrolysis of the ester.[3]

Cyclization: To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-

cyclopropylaminoacrylate in 100 ml of anhydrous dioxane, add 3.44 g of 80% sodium

hydride in portions while cooling with ice and stirring. After the addition, stir the mixture at

room temperature for 30 minutes and then under reflux for 2 hours.[3]

Hydrolysis: Remove the dioxane in vacuo. Suspend the residue (40.3 g) in 150 ml of water,

add 6.65 g of potassium hydroxide, and reflux the mixture for 1.5 hours.[3]

Isolation and Purification: Filter the warm solution and rinse the residue with water. Acidify

the filtrate to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling with ice.

Filter the resulting precipitate, wash with water, and dry in vacuo at 100°C to yield Q-Acid.[3]

Step 6: Synthesis of Ciprofloxacin
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The final step is the reaction of Q-Acid with piperazine.

Reaction Setup: In a reaction vessel, mix 28.2 g (0.1 mol) of 7-chloro-1-cyclopropyl-6-fluoro-

1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (Q-Acid) and 25.8 g (0.3 mol) of anhydrous

piperazine in 150 mL of dimethyl sulfoxide (DMSO).

Reaction Conditions: Heat the mixture to 135-140°C for 2 hours.

Work-up and Purification: Distill off the DMSO under vacuum. Suspend the residue in water,

filter the solid, and wash with water. Recrystallize the crude product from a suitable solvent

(e.g., aqueous ethanol) to obtain pure ciprofloxacin.

Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the

intermediates and the final product.
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Step
Product
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Melting
Point (°C)

1

Ethyl 3-(2,4-

dichloro-5-

fluorophenyl)-

3-

oxopropanoat

e

C₁₁H₉Cl₂FO₃ 279.09 ~75-85 -

2

Ethyl 2-(2,4-

dichloro-5-

fluorobenzoyl

)-3-

ethoxyacrylat

e

C₁₄H₁₃Cl₂FO₄ 335.15 ~80-90 -

3

Ethyl 2-(2,4-

dichloro-5-

fluorobenzoyl

)-3-

cyclopropyla

minoacrylate

C₁₅H₁₄Cl₂FN

O₃
346.18 ~90 89-90[1]

4&5

7-Chloro-1-

cyclopropyl-

6-fluoro-4-

oxo-1,4-

dihydroquinoli

ne-3-

carboxylic

acid (Q-Acid)

C₁₃H₉ClFNO₃ 281.67 ~85 234-237[3]

6 Ciprofloxacin C₁₇H₁₈FN₃O₃ 331.34 ~80-90 255-257
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The synthesis follows a logical progression of bond-forming and functional group

transformation reactions, each step setting up the substrate for the subsequent reaction.

Start: Aryl Ketone

Step 1: β-Ketoester Formation
(Claisen Condensation)

 C-C bond formation

Step 2: Enol Ether Formation
(Dehydration/Condensation)

 Functional group modification

Step 3: Enamine Formation
(Nucleophilic Substitution)

 C-N bond formation

Step 4: Quinolone Core Synthesis
(Intramolecular Cyclization)

 Ring formation

Step 5: Carboxylic Acid Formation
(Ester Hydrolysis)

 Deprotection

Step 6: Final Product Assembly
(Nucleophilic Aromatic Substitution)

 C-N bond formation
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Figure 2: Logical progression of the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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